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Compound of Interest

Compound Name: 3,4-Difluoro-5-methoxyaniline

Cat. No.: B1427087 Get Quote

An In-depth Technical Guide to 3,4-Difluoro-5-methoxyaniline: A Core Building Block for

Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3,4-Difluoro-5-methoxyaniline is a highly functionalized aromatic amine that serves as a

valuable building block in the synthesis of complex molecules, particularly within the

pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring two

electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline core

—provides a nuanced platform for modulating the physicochemical and pharmacological

properties of target compounds. The strategic incorporation of fluorine is a well-established

strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

[1][2] This guide provides a comprehensive overview of the molecular properties, a proposed

synthetic strategy, and the potential applications of this compound, with a focus on its utility in

drug development.

Core Molecular Profile
3,4-Difluoro-5-methoxyaniline, also known as 3,4-difluoro-5-methoxybenzenamine, is defined

by its precise arrangement of functional groups that dictate its reactivity and utility.[3] The

aniline moiety provides a primary nucleophilic site and a handle for a wide range of coupling
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reactions, while the difluoro and methoxy substituents modulate the electronic properties of the

aromatic ring.

Key Identifiers and Properties
Property Value Source

Molecular Formula C₇H₇F₂NO [3][4]

Molecular Weight 159.13 g/mol [3][4]

CAS Number 1195190-12-5 [3]

IUPAC Name 3,4-Difluoro-5-methoxyaniline

Synonym
3,4-difluoro-5-

methoxybenzenamine
[3]

Chemical Structure
Caption: 2D structure of 3,4-Difluoro-5-methoxyaniline.

Physicochemical Data and Spectroscopic Profile
Understanding the physicochemical properties and expected spectroscopic signatures is critical

for researchers synthesizing or utilizing this compound. The data below are derived from

computational models and analysis of analogous structures.

Computed Physicochemical Properties
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Property Value
Significance in Drug
Discovery

TPSA (Topological Polar

Surface Area)
35.25 Å²

Influences membrane

permeability and oral

bioavailability.[3]

LogP (Octanol-Water Partition

Coefficient)
1.5556

Measures lipophilicity, affecting

solubility and cell penetration.

[3]

Hydrogen Bond Acceptors 2
Potential for interactions with

biological targets.[3]

Hydrogen Bond Donors 1
Key interaction point for target

binding and solubility.[3]

Rotatable Bonds 1
Contributes to conformational

flexibility.[3]

Anticipated Spectroscopic Signatures
While specific spectra for this exact isomer are not publicly available, its spectroscopic profile

can be predicted based on its functional groups and substitution pattern. This predictive

analysis is crucial for reaction monitoring and structural confirmation.

¹H NMR: The spectrum would show two aromatic protons, each appearing as a complex

multiplet due to H-H and H-F couplings. A singlet for the methoxy (-OCH₃) protons would

appear around 3.8-4.0 ppm, and a broad singlet for the amine (-NH₂) protons would also be

present.

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbons attached

to fluorine would show characteristic large one-bond C-F coupling constants (¹JCF). The

carbon attached to the methoxy group would be shielded, while the carbon attached to the

amino group would also show a distinct chemical shift.

¹⁹F NMR: This is a key technique for fluorinated compounds. Two distinct signals would be

expected for the two non-equivalent fluorine atoms, with their coupling patterns providing

definitive information about their positions on the ring.
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IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine

(around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around

2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong

C-F stretching bands (around 1100-1300 cm⁻¹).

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 159.13,

corresponding to the molecular weight of the compound.[3][4]

Synthetic Strategy and Methodology
The synthesis of polysubstituted anilines often requires a multi-step approach. A plausible and

efficient route to 3,4-Difluoro-5-methoxyaniline would likely involve the reduction of a

corresponding nitroaromatic precursor. This is a robust and widely used transformation in

organic synthesis.

Proposed Retrosynthetic Workflow
The following diagram illustrates a logical synthetic pathway, starting from a more readily

available precursor. The key step is the late-stage introduction of the amine functionality via

reduction of a nitro group, a strategy that avoids potential complications of carrying a reactive

amine through multiple synthetic steps.
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3,4-Difluoro-5-methoxyaniline

1,2-Difluoro-3-methoxy-5-nitrobenzene

 Reduction (e.g., H₂, Pd/C)
[Final Step] 

1,2-Difluoro-3-methoxybenzene

 Nitration (HNO₃/H₂SO₄)
[Ring Functionalization] 

3,4-Difluorophenol

 Methylation (e.g., DMS, K₂CO₃)
[O-Functionalization] 
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Caption: Proposed synthetic workflow for 3,4-Difluoro-5-methoxyaniline.

Exemplary Experimental Protocol: Nitro Group
Reduction
This protocol details the final, critical step of the proposed synthesis. The choice of catalytic

hydrogenation is based on its high efficiency, clean conversion, and ease of product isolation.
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Objective: To reduce 1,2-Difluoro-3-methoxy-5-nitrobenzene to 3,4-Difluoro-5-
methoxyaniline.

Materials:

1,2-Difluoro-3-methoxy-5-nitrobenzene (1.0 eq)

Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq)

Methanol (or Ethanol/Ethyl Acetate) as solvent

Hydrogen (H₂) gas balloon or Parr hydrogenator

Celite or diatomaceous earth

Procedure:

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the

nitroaromatic starting material in the chosen solvent (e.g., methanol, ~10-20 mL per gram of

substrate).

Causality: Methanol is an excellent solvent for both the starting material and the product,

and it is inert under these hydrogenation conditions.

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The flask is then

sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

Causality: Oxygen can be a poison to the palladium catalyst and can form explosive

mixtures with hydrogen. Purging is a critical safety and efficiency step.

Hydrogenation: The reaction mixture is placed under a positive pressure of hydrogen gas

(typically via a balloon or a pressurized vessel). The mixture is stirred vigorously at room

temperature.

Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid

catalyst, liquid solution, and gas), maximizing the reaction rate.
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Reaction Monitoring: The progress of the reaction is monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for

the disappearance of the starting material. Reactions are typically complete within 2-12

hours.

Workup and Isolation: Upon completion, the reaction mixture is carefully filtered through a

pad of Celite to remove the palladium catalyst.

Causality: Celite provides a fine filter bed that prevents the pyrophoric palladium catalyst

from passing through and potentially igniting upon contact with air when dry. The filter

cake should be kept wet with solvent.

Purification: The solvent is removed from the filtrate under reduced pressure (rotary

evaporation) to yield the crude 3,4-Difluoro-5-methoxyaniline. If necessary, the product can

be further purified by flash column chromatography on silica gel.

Applications in Drug Development
Aniline scaffolds are prevalent in pharmaceuticals, but their use can be hampered by metabolic

liabilities, as they are known "structural alerts" that can lead to the formation of reactive

metabolites.[5] The strategic placement of fluorine atoms, as seen in 3,4-Difluoro-5-
methoxyaniline, is a key approach to mitigate these issues and enhance drug-like properties.

Metabolic Blocking: Fluorine atoms can block sites of oxidative metabolism (e.g., by

Cytochrome P450 enzymes), increasing the half-life and bioavailability of a drug candidate.

[2]

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline

nitrogen, reducing its basicity. This can be crucial for optimizing solubility, cell permeability,

and off-target activity (e.g., hERG channel binding).

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar

interactions with protein targets, potentially increasing the binding affinity and selectivity of a

molecule.

Versatile Synthetic Handle: The primary amine serves as a versatile point for derivatization,

enabling its incorporation into a wide array of scaffolds through amide couplings, reductive
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aminations, or Buchwald-Hartwig aminations to build compound libraries for screening.

Illustrative Drug Discovery Workflow
3,4-Difluoro-5-methoxyaniline

(Core Building Block)
Library Synthesis

(e.g., Amide Coupling, SₙAr)
 Derivatization High-Throughput Screening

(HTS)
 Assay Plates Hit Identification Active Compounds Lead Optimization

(SAR Studies)

 Structure-Activity
Relationship Candidate Drug Refined Structure 

Click to download full resolution via product page

Caption: Role of the building block in a drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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